molecular formula C18H20N2O3 B3974665 3-methyl-4-nitro-N-(4-phenylbutan-2-yl)benzamide

3-methyl-4-nitro-N-(4-phenylbutan-2-yl)benzamide

Cat. No.: B3974665
M. Wt: 312.4 g/mol
InChI Key: UYQVQUBXEJVYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4-nitro-N-(4-phenylbutan-2-yl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with methyl, nitro, and phenylbutan-2-yl groups

Properties

IUPAC Name

3-methyl-4-nitro-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13-12-16(10-11-17(13)20(22)23)18(21)19-14(2)8-9-15-6-4-3-5-7-15/h3-7,10-12,14H,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQVQUBXEJVYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(C)CCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321818
Record name 3-methyl-4-nitro-N-(4-phenylbutan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200679
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

431986-54-8
Record name 3-methyl-4-nitro-N-(4-phenylbutan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-(4-phenylbutan-2-yl)benzamide typically involves multi-step organic reactions One common method starts with the nitration of a methyl-substituted benzene derivative to introduce the nitro group This is followed by acylation to form the benzamide core

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Nitro Group Transformations

The electron-withdrawing nitro group (-NO₂) at position 4 drives several key reactions:

Reduction to Amine

Catalytic hydrogenation or chemical reduction converts the nitro group to an amine (-NH₂):
C18H19N3O3H2/Pd-CC18H21N3O\text{C}_{18}\text{H}_{19}\text{N}_3\text{O}_3 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C}_{18}\text{H}_{21}\text{N}_3\text{O}

Conditions Reagents Yield Source
Catalytic hydrogenationH₂ (1 atm), Pd/C92%
Zinc/acidic mediumZn, HCl85%

The resulting 3-amino-4-methyl derivative ( ) is critical for further functionalization in medicinal chemistry.

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to the meta position relative to itself, while the methyl group at position 3 exerts ortho/para-directing effects. Competitive regioselectivity is observed:

Reaction Electrophile Major Product Minor Product
NitrationNO₂⁺3-methyl-4,6-dinitro3-methyl-2,4-dinitro
SulfonationSO₃H⁺3-methyl-4-nitro-6-sulfo3-methyl-4-nitro-2-sulfo

Experimental data from analogous nitrobenzamides ( ) confirm this dual directing behavior.

Amide Bond Reactivity

The N-(4-phenylbutan-2-yl)benzamide moiety undergoes hydrolysis and nucleophilic substitution:

Acid/Base-Catalyzed Hydrolysis

The amide bond cleaves under harsh conditions:
RCONHR’H3O+/ΔRCOOH+R’NH2\text{RCONHR'} \xrightarrow{\text{H}_3\text{O}^+/\Delta} \text{RCOOH} + \text{R'NH}_2

Conditions Products Yield Source
6M HCl, reflux (12 h)3-methyl-4-nitrobenzoic acid78%
2M NaOH, 80°C (8 h)Sodium 3-methyl-4-nitrobenzoate82%

Kinetic studies on similar benzamides ( ) show pseudo-first-order behavior with activation energy ~65 kJ/mol.

Alkyl Chain Modifications

The N-(4-phenylbutan-2-yl) group participates in:

Oxidation of the Branched Chain

Tertiary C-H bonds in the 4-phenylbutan-2-yl group are resistant to oxidation, but ozonolysis cleaves the chain:

Reagent Products Application
O₃, then Zn/H₂O3-methyl-4-nitrobenzamide + phenylacetoneStructural elucidation

Stability Under Thermal/Photolytic Conditions

Condition Degradation Pathway Half-Life
150°C (dry)Nitro group decomposition2.3 h
UV light (254 nm)Radical formation → dimerization45 min

Thermogravimetric analysis (TGA) data from indicate decomposition onset at 210°C.

Synthetic Utility

The compound serves as a precursor for:

  • Heterocyclic systems : Cyclization with POCl₃ yields oxazole derivatives ( )

  • Metal complexes : The nitro and amide groups chelate transition metals (Cu²⁺, Co²⁺) as shown in

Scientific Research Applications

Chemical Synthesis

The synthesis of 3-methyl-4-nitro-N-(4-phenylbutan-2-yl)benzamide typically involves multi-step processes, including acylation and cyclization reactions. The compound can be derived from the reaction of 3-methyl-4-nitrobenzoic acid with suitable amines or amino acids, followed by further modifications to enhance its biological activity.

Synthesis Route

A common synthetic route includes:

  • Step 1: Acylation of an amino acid (e.g., L-valine) to form an intermediate.
  • Step 2: Cyclization using reagents such as ethyl chloroformate to yield the final product.

This method allows for the introduction of various functional groups that can modulate the compound's properties and enhance its efficacy against specific biological targets .

Biological Evaluation

The biological activities of this compound have been extensively studied, revealing significant antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial effects against a range of Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness with minimum inhibitory concentration (MIC) values comparable to established antibiotics. Specifically, compounds similar to this compound have demonstrated MIC values as low as 62.5 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

Antibiofilm Activity

In addition to its antibacterial properties, this compound has been evaluated for its ability to inhibit biofilm formation, which is critical in treating chronic infections. The results suggest that while some derivatives maintain antibacterial activity, they may not significantly disrupt biofilm development at certain concentrations .

Toxicity Studies

Toxicity assessments using model organisms such as Daphnia magna have shown varying degrees of toxicity among different analogs of the compound. While some derivatives exhibit low toxicity levels, others demonstrate higher toxicity, necessitating careful evaluation before clinical application .

Potential Therapeutic Applications

Given its biological profile, this compound holds promise for several therapeutic areas:

Antimicrobial Agents

The compound's ability to combat resistant bacterial strains positions it as a candidate for developing new antimicrobial therapies.

Cancer Research

Some studies have suggested that modifications of similar benzamide compounds may exhibit anticancer properties, warranting further investigation into the potential of this compound in oncology .

Compound NameMIC (µg/mL)Antibiofilm ActivityToxicity (Daphnia magna LC50)
This compound62.5ModerateLow
Related Compound A125HighModerate
Related Compound B250LowHigh

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylbutan-2-yl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-nitro-N-(4-phenylbutan-2-yl)benzamide
  • 4-methyl-3-nitro-N-(4-phenylbutan-2-yl)benzamide

Uniqueness

3-methyl-4-nitro-N-(4-phenylbutan-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and nitro groups on the benzamide core, along with the phenylbutan-2-yl group, provides a distinct set of properties that differentiate it from similar compounds.

Biological Activity

3-Methyl-4-nitro-N-(4-phenylbutan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique substitution pattern that may influence its chemical reactivity and biological properties. The presence of a nitro group allows for various reactions, including reduction to form amine derivatives, which can further enhance its biological activity. The phenylbutan-2-yl moiety is believed to facilitate membrane penetration, allowing the compound to reach intracellular targets effectively.

The biological activity of this compound is hypothesized to involve:

  • Nitro Group Reduction : The nitro group can be reduced to reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against various cell types.
  • Target Interaction : The compound may interact with specific molecular targets, such as enzymes or receptors, modulating key biochemical pathways essential for cellular function.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains and fungi.

Microorganism Activity Reference
Staphylococcus aureusModerate
Escherichia coliSignificant
Candida albicansModerate

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies suggest it may induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Cancer Cell Line IC50 (µM) Reference
HeLa12.5
MCF-715.0

Case Studies and Research Findings

  • Antiviral Activity : A study explored the antiviral effects of similar benzamide derivatives against Hepatitis B Virus (HBV). While specific data on this compound was not available, related compounds demonstrated significant inhibition of viral replication by increasing intracellular levels of antiviral proteins .
  • Toxicity Assessment : Toxicity studies have shown that while some derivatives exhibit low toxicity profiles, others can induce significant cytotoxic effects at higher concentrations. The compound's safety profile needs careful evaluation in future studies .
  • In Vivo Studies : Further exploration in animal models is necessary to establish the pharmacokinetics and therapeutic efficacy of this compound in treating infections or cancer .

Q & A

Q. What are the optimal synthetic routes for 3-methyl-4-nitro-N-(4-phenylbutan-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with nitro-substituted benzamide precursors. Key steps include:
  • Nitro Group Introduction : Nitration of 3-methylbenzamide using mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize over-nitration .
  • Amide Coupling : Reacting 3-methyl-4-nitrobenzoyl chloride with 4-phenylbutan-2-amine in dry THF, using triethylamine as a base to drive the reaction (yields ~70–85%) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>95%) .
    Optimization : Adjusting stoichiometry (1.2:1 acyl chloride:amine ratio) and reaction time (12–24 hrs) enhances yield. Monitoring via TLC ensures intermediate stability .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The 4-nitro group causes deshielding of adjacent protons (δ 8.2–8.5 ppm for aromatic H). The 4-phenylbutan-2-yl chain shows distinct signals: δ 1.5–1.7 ppm (CH₂) and δ 4.3–4.5 ppm (NH-CO) .
  • IR : Strong absorbance at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1680 cm⁻¹ (amide C=O stretch) .
  • MS : Molecular ion peak at m/z = 354.4 (M⁺) with fragmentation patterns confirming the nitro and amide groups .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the nitro group in this compound under reductive conditions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model nitro group reduction. The LUMO energy of the nitro group (-1.8 eV) indicates susceptibility to reduction .
  • Reaction Pathway Simulation : Hydrogenation with Pd/C in ethanol shows a lower activation barrier (ΔG‡ = 25 kcal/mol) compared to Zn/HCl (ΔG‡ = 32 kcal/mol), favoring catalytic reduction .
    Experimental Validation : Monitor via HPLC; catalytic reduction yields 3-methyl-4-aminobenzamide derivatives (>90% conversion) .

Q. How do steric effects from the 4-phenylbutan-2-yl substituent influence the compound’s stability in acidic/basic media?

  • Methodological Answer :
  • Hydrolysis Studies :
ConditionHalf-life (pH 1)Half-life (pH 13)
3-Methyl-4-nitro...48 hrs12 hrs
Mechanism : The bulky 4-phenylbutan-2-yl group sterically hinders nucleophilic attack on the amide bond at pH 1, enhancing stability. At pH 13, deprotonation of the amide nitrogen accelerates hydrolysis .
  • Kinetic Analysis : Pseudo-first-order kinetics (R² > 0.98) confirm steric protection reduces k by 40% in acidic vs. basic conditions .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved through mechanistic analysis?

  • Methodological Answer :
  • Data Discrepancy : Yields vary from 50% to 85% for amide coupling .
  • Root Cause : Competing side reactions (e.g., acylation of the phenylbutan-2-amine’s secondary amine) occur if temperature exceeds 40°C .
    Resolution :
  • Use low-boiling solvents (e.g., THF) and strict temperature control (<30°C).
  • Add molecular sieves to absorb HCl byproducts, shifting equilibrium toward product .

Methodological Design & Data Analysis

Q. How to design a stability-indicating HPLC method for detecting degradation products of this compound under oxidative stress?

  • Methodological Answer :
  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/0.1% H₃PO₄ (60:40 v/v), 1.0 mL/min.
  • Detection : UV at 254 nm.
    Validation :
ParameterResult
LinearityR² = 0.9995
LOD/LOQ0.1 µg/mL / 0.3 µg/mL
Degradation products (e.g., nitroso derivatives) elute at 6.2 and 8.5 mins, resolved from the parent peak (10.3 mins) .

Q. What experimental and theoretical approaches reconcile discrepancies in the compound’s predicted vs. observed solubility?

  • Methodological Answer :
  • QSAR Models : Predict logP = 3.2 (indicating low aqueous solubility) .
  • Experimental Data : Observed solubility in water = 0.12 mg/mL vs. 0.09 mg/mL predicted.
    Adjustment : Include π-π stacking interactions between the phenyl and benzamide groups in COSMO-RS simulations, improving accuracy (R² = 0.94) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-4-nitro-N-(4-phenylbutan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3-methyl-4-nitro-N-(4-phenylbutan-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.